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molecular formula C11H12N2O2 B8337046 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid

2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid

Cat. No. B8337046
M. Wt: 204.22 g/mol
InChI Key: QXGHKTYJXAJWNZ-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

Raney Ni (7.0 g) was added to a solution of 2-(7-cyano-1H-indol-1-yl)acetic acid (700 mg, 3.5 mmol) in MeOH (15 ml), and the mixture was hydrogenated for 6 h at RT and 60 psi hydrogen in a Parr apparatus. The reaction mixture was filtered over celite and the filtrate was concentrated under vacuum. The crude product so obtained was used directly in the following stage without being purified further. Yield: 96% (692 mg, 3.36 mmol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[N:10]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:8]2)#[N:2].[H][H]>CO.[Ni]>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[N:10]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
C(#N)C=1C=CC=C2C=CN(C12)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
7 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCC=1C=CC=C2C=CN(C12)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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